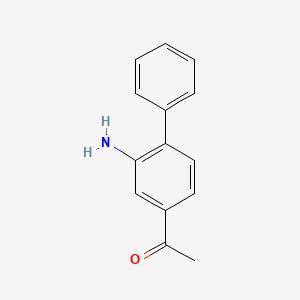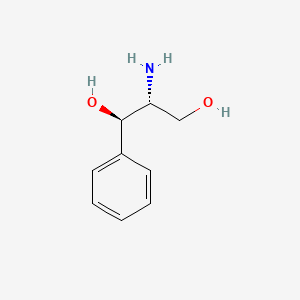
5-bromo-N-butyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-N-butyl-2-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromo substituent and a butyl group indicates potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies, including N-alkylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which are precursors for the synthesis of complex heterocycles such as pyrrolobenzothiadiazepines . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with amines, followed by further reactions with electrophiles to yield a series of sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including bond lengths, angles, and the overall geometry of the compound.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions. For example, the aminohalogenation reaction of certain precursors with N,N-dibromobenzenesulfonamide can lead to the synthesis of novel sulfonamide compounds with potential anticancer properties . Additionally, the reaction of N,N-dibromobenzenesulfonamide with olefins and α, β-unsaturated carboxylic acid esters can proceed via Markovnikov's addition, resulting in the formation of products with specific regiochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall stability of the compound. The inhibitory effects on enzymes like acetylcholinesterase and the antioxidant properties of these compounds can also be evaluated to determine their potential therapeutic applications .
Scientific Research Applications
Photodynamic Therapy and Photocatalytic Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. This compound shows promise as a Type II photosensitizer for photodynamic therapy in cancer treatment, owing to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysical Properties : Another study by Öncül, Öztürk, and Pişkin (2022) focuses on the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound is noted for its potential as a photosensitizer candidate in photodynamic therapy, benefiting from its solubility in common solvents and favorable photostability (Öncül, Öztürk, & Pişkin, 2022).
Heavy Metal Sensors
- Heavy Metal Ion Sensor : Sheikh et al. (2016) synthesized bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), for applications as heavy metal sensors. These compounds demonstrated high sensitivity and selectivity for cobalt ions, highlighting their potential in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).
Organic Synthesis and Chemical Reactions
Synthesis of Sterically Protected Compounds : Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) developed a bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, and used it for preparing diphosphene and fluorenylidenephosphine. This work contributes to the synthesis of compounds with low-coordinate phosphorus atoms, offering insights into the electronic perturbation effects of the p-methoxy group (Toyota et al., 2003).
Anticholinesterase and Antioxidant Activities : Mphahlele, Gildenhuys, and Zamisa (2021) studied the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives for anticholinesterase and antioxidant activities. This research is significant for understanding the therapeutic potential of these compounds (Mphahlele, Gildenhuys, & Zamisa, 2021).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-butyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXDELRBUTLDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407248 |
Source


|
| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871269-18-0 |
Source


|
| Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

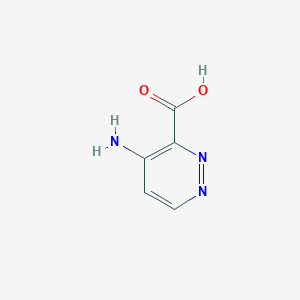
![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)



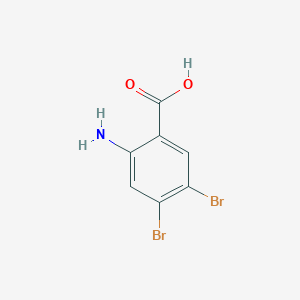
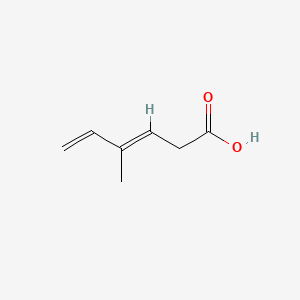
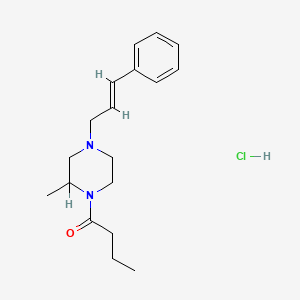
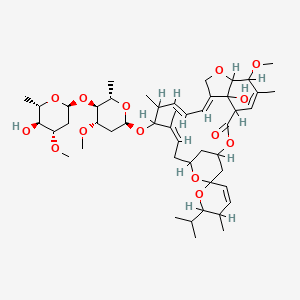
![(1R,4S,4'S,5'S,6R,6'R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

